3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine
Description
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxyethyl group and a propan-1-amine chain
Properties
IUPAC Name |
3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)16-8-7-15-10-11(9-14-15)5-4-6-13/h9-10H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRMTWENSUAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butoxyethyl group: This step involves the alkylation of the pyrazole ring with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Attachment of the propan-1-amine chain: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-bromopropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine can undergo various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-2-amine
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}butan-1-amine
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}butan-2-amine
Uniqueness
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the tert-butoxy group can enhance its stability and lipophilicity, making it a valuable intermediate in organic synthesis and potential drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
